molecular formula C5H6NNaO2S B086447 2-Methyl-2-thiazoline-4-carboxylic acid sodium salt CAS No. 15058-19-2

2-Methyl-2-thiazoline-4-carboxylic acid sodium salt

Cat. No.: B086447
CAS No.: 15058-19-2
M. Wt: 167.16 g/mol
InChI Key: KDIYEJLRFZLXKU-UHFFFAOYSA-M
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Biochemical Analysis

Biochemical Properties

It is known to be a useful reagent for preparing thiazoline and oxazoline substrates for FMN-containing oxidase domains of epothilone synthetase and bleomycin synthetase . This suggests that it may interact with these enzymes in biochemical reactions.

Molecular Mechanism

It is known to be a useful reagent for preparing thiazoline and oxazoline substrates for FMN-containing oxidase domains of epothilone synthetase and bleomycin synthetase . This suggests that it may exert its effects at the molecular level through interactions with these enzymes.

Preparation Methods

Chemical Reactions Analysis

Bisucaberin undergoes various chemical reactions, primarily involving its hydroxamate groups. These reactions include:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Bisucaberin has several scientific research applications, including:

Comparison with Similar Compounds

Bisucaberin is part of a group of macrocyclic dihydroxamate siderophores, which also includes putrebactin, avaroferrin, and alcaligin . These compounds share similar structures and functions but differ in their specific chemical properties and biological activities. For example:

Properties

IUPAC Name

sodium;2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2S.Na/c1-3-6-4(2-9-3)5(7)8;/h4H,2H2,1H3,(H,7,8);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDIYEJLRFZLXKU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(CS1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6NNaO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635768
Record name Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15058-19-2
Record name Sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635768
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sodium 2-methyl-4,5-dihydro-1,3-thiazole-4-carboxylate
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